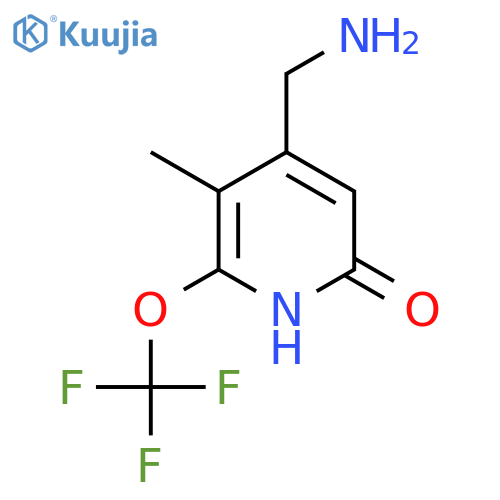

Cas no 1804756-82-8 (4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)

1804756-82-8 structure

商品名:4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine

CAS番号:1804756-82-8

MF:C8H9F3N2O2

メガワット:222.164472341537

CID:4829051

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H9F3N2O2/c1-4-5(3-12)2-6(14)13-7(4)15-8(9,10)11/h2H,3,12H2,1H3,(H,13,14)

- InChIKey: SQFHIJLUHOLTMU-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C)C(=CC(N1)=O)CN)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 344

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 64.4

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099295-1g |

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine |

1804756-82-8 | 97% | 1g |

$1,460.20 | 2022-04-01 |

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1804756-82-8 (4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量